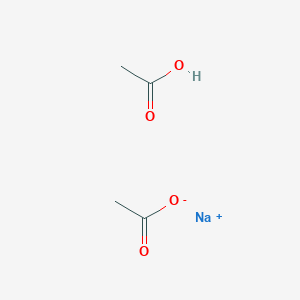

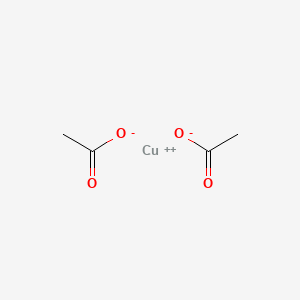

sodium;acetic acid;acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium acetate, also known as sodium ethanoate, is the sodium salt of acetic acid. It is a white, deliquescent powder or crystalline solid that is highly soluble in water. Sodium acetate is commonly used in various industries, including food, textile, and pharmaceuticals, due to its versatile properties .

Métodos De Preparación

Sodium acetate can be prepared through several methods:

Neutralization of Acetic Acid with Sodium Hydroxide: This is an industrial method where acetic acid reacts with sodium hydroxide to form sodium acetate and water[ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ]

Reaction with Sodium Carbonate or Sodium Bicarbonate: Acetic acid reacts with sodium carbonate or sodium bicarbonate to produce sodium acetate, water, and carbon dioxide[ 2\text{CH}_3\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{CH}_3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 ]

Oxidation of Ethanol: Ethanol can be oxidized to acetic acid using acidic potassium permanganate, which then reacts with sodium hydroxide to form sodium acetate.

Análisis De Reacciones Químicas

Sodium acetate undergoes various chemical reactions:

Decarboxylation: When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate undergoes decarboxylation to form methane[ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

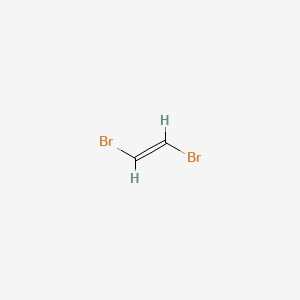

Esterification: Sodium acetate reacts with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate[ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Buffer Solution: Sodium acetate is often used in buffer solutions with acetic acid to maintain a stable pH in biochemical applications.

Aplicaciones Científicas De Investigación

Sodium acetate has numerous applications in scientific research:

Biochemistry: It is used as a buffer solution to maintain pH levels during biochemical experiments.

Molecular Biology: Sodium acetate is used in the precipitation of nucleic acids and the preparation of gel stains for protein gel electrophoresis.

Medicine: It is used in intravenous fluids to correct low sodium levels and treat metabolic acidosis.

Industrial Applications: Sodium acetate is used in the textile industry as a dyeing and printing auxiliary, in the food industry as a preservative and flavor enhancer, and in heating pads and hand warmers due to its exothermic crystallization properties.

Mecanismo De Acción

Sodium acetate exerts its effects through various mechanisms:

Buffering Agent: In buffer solutions, sodium acetate helps maintain a stable pH by reacting with acids and bases.

Electrolyte Replenisher: When administered intravenously, sodium acetate dissociates into sodium and acetate ions, which help replenish electrolytes and correct metabolic acidosis.

Heat Release: In heating pads, sodium acetate crystallizes from a supersaturated solution, releasing heat in the process.

Comparación Con Compuestos Similares

Sodium acetate can be compared with other similar compounds such as:

Sodium Formate: Sodium formate is the sodium salt of formic acid. It is used in dyeing and printing textiles, similar to sodium acetate, but has different chemical properties and applications.

Sodium Propionate: Sodium propionate is the sodium salt of propionic acid. It is used as a food preservative, similar to sodium acetate, but has a different molecular structure and properties.

Potassium Acetate: Potassium acetate is the potassium salt of acetic acid.

Sodium acetate is unique due to its versatile applications, especially in buffering solutions and its exothermic crystallization property, which is utilized in heating pads and hand warmers .

Propiedades

IUPAC Name |

sodium;acetic acid;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOKUMUHVTPBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)